1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a thiophene group and a formyl group
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, leading to diverse biological activities
Result of Action
Similar compounds have been shown to exhibit antifungal activity , suggesting that this compound may also have potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the formyl group onto the pyrazole ring . The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in acetic acid, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-methanol.
Substitution: 1-methyl-3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 1-methyl-3-(5-nitrothiophen-2-yl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure with a bromine substituent on the thiophene ring, which may enhance its reactivity in certain chemical reactions.
1-methyl-3-(5-nitrothiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Contains a nitro group on the thiophene ring, potentially increasing its biological activity.
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid: An oxidized form of the original compound, which may have different chemical and biological properties.
Uniqueness
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring and a thiophene group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-methyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-5-7(6-12)9(10-11)8-3-2-4-13-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWUUEJJXONEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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